Terminal Elimination Half-Life in Plasma: PS vs. Phosphodiester vs. Methylphosphonate
Phosphorothioate (PS) oligonucleotides demonstrate a terminal elimination half-life in plasma that is >400-fold longer than native phosphodiester (PO) oligonucleotides and >100-fold longer than methylphosphonate (MP) analogs following intravenous administration [1][2]. This dramatically extended systemic residence is a primary determinant of in vivo efficacy for antisense therapeutics [1].
| Evidence Dimension | Terminal elimination half-life (t½β) in plasma following IV administration in rodent models |
|---|---|
| Target Compound Data | 35-50 hours (biphasic: distribution t½α 0.53-0.83 h; elimination t½β 35-50 h) |
| Comparator Or Baseline | Phosphodiester (PO): ~5 minutes (0.083 h); Methylphosphonate (MP): ~17 minutes (0.28 h) |
| Quantified Difference | PS t½β is ~420-fold longer than PO; ~124-fold longer than MP |
| Conditions | Systemic IV administration in mice/rats; plasma analysis by radiolabeled or HPLC detection |
Why This Matters
This difference determines whether an oligonucleotide survives long enough to reach target tissues and exert a pharmacological effect; PO oligos are cleared before meaningful tissue distribution occurs.
- [1] Agrawal, S., Temsamani, J., Galbraith, W., & Tang, J. (1995). Pharmacokinetics of Antisense Oligonucleotides. Clinical Pharmacokinetics, 28(1), 7-16. View Source
- [2] Zhang, R., Diasio, R. B., Lu, Z., Liu, T., Jiang, Z., Galbraith, W. M., & Agrawal, S. (1997). Comparative Pharmacokinetics, Tissue Distribution, and Tumor Accumulation of Phosphorothioate, Phosphorodithioate, and Methylphosphonate Oligonucleotides in Nude Mice. Antisense and Nucleic Acid Drug Development, 7(2), 71-79. View Source
